molecular formula C18H26N2O5 B2445853 Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate CAS No. 2309456-44-6

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate

Cat. No.: B2445853
CAS No.: 2309456-44-6
M. Wt: 350.415
InChI Key: RXRPMBVEFTUEHY-UHFFFAOYSA-N
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Description

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the piperidine derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate
  • 4-Methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine
  • 1-(2-Hydroxy-2-methylpropyl)pyrazole-4-yl boronic acid ester

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, with a molecular weight of 326.42 g/mol. It features a pyridine ring, a piperidine moiety, and a tert-butoxycarbonyl protecting group, which enhances its stability and reactivity in biological systems .

PropertyValue
Chemical Formula C₁₅H₂₂N₂O₄
Molecular Weight 326.42 g/mol
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives of this compound have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. Preliminary studies suggest that it may act on enzymes involved in metabolic pathways or disrupt cellular processes in pathogens. The presence of the piperidine moiety is believed to enhance binding affinity to these targets, facilitating its pharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the piperidine ring could enhance efficacy and reduce toxicity .
  • CNS Activity : Another investigation focused on the central nervous system (CNS) effects of related compounds. It was found that certain derivatives could cross the blood-brain barrier and exhibited anxiolytic properties in animal models, indicating their potential for treating anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
4-Methylthiazole Contains a methyl group on the thiazole ringKnown for antimicrobial activity
1-(Tert-butoxycarbonyl)piperidine Similar piperidine structure without thiazoleUsed primarily as an amino acid protecting group
2-(1-(Tert-butoxycarbonyl)piperidin)thiazole Variants of piperidine and thiazole combinationsExplored for CNS activity

Properties

IUPAC Name

methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-9-6-13(7-10-20)12-24-15-11-14(5-8-19-15)16(21)23-4/h5,8,11,13H,6-7,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRPMBVEFTUEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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